molecular formula C20H23BrN2O3S B11353310 N-(2-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11353310
M. Wt: 451.4 g/mol
InChI Key: XIINCSDJPSZOPF-UHFFFAOYSA-N
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Description

N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a methanesulfonyl group, and a piperidine carboxamide group

Preparation Methods

The synthesis of N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the bromination of a phenyl ring, followed by the introduction of a methanesulfonyl group and the formation of a piperidine ring. The final step involves the coupling of these intermediates to form the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways and cellular processes .

Comparison with Similar Compounds

N-(2-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(2-bromophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-6-8-16(9-7-15)14-27(25,26)23-12-10-17(11-13-23)20(24)22-19-5-3-2-4-18(19)21/h2-9,17H,10-14H2,1H3,(H,22,24)

InChI Key

XIINCSDJPSZOPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3Br

Origin of Product

United States

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